

Experimental procedures for 4-(4-Aminophenyl)morpholin-3-one reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

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Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one

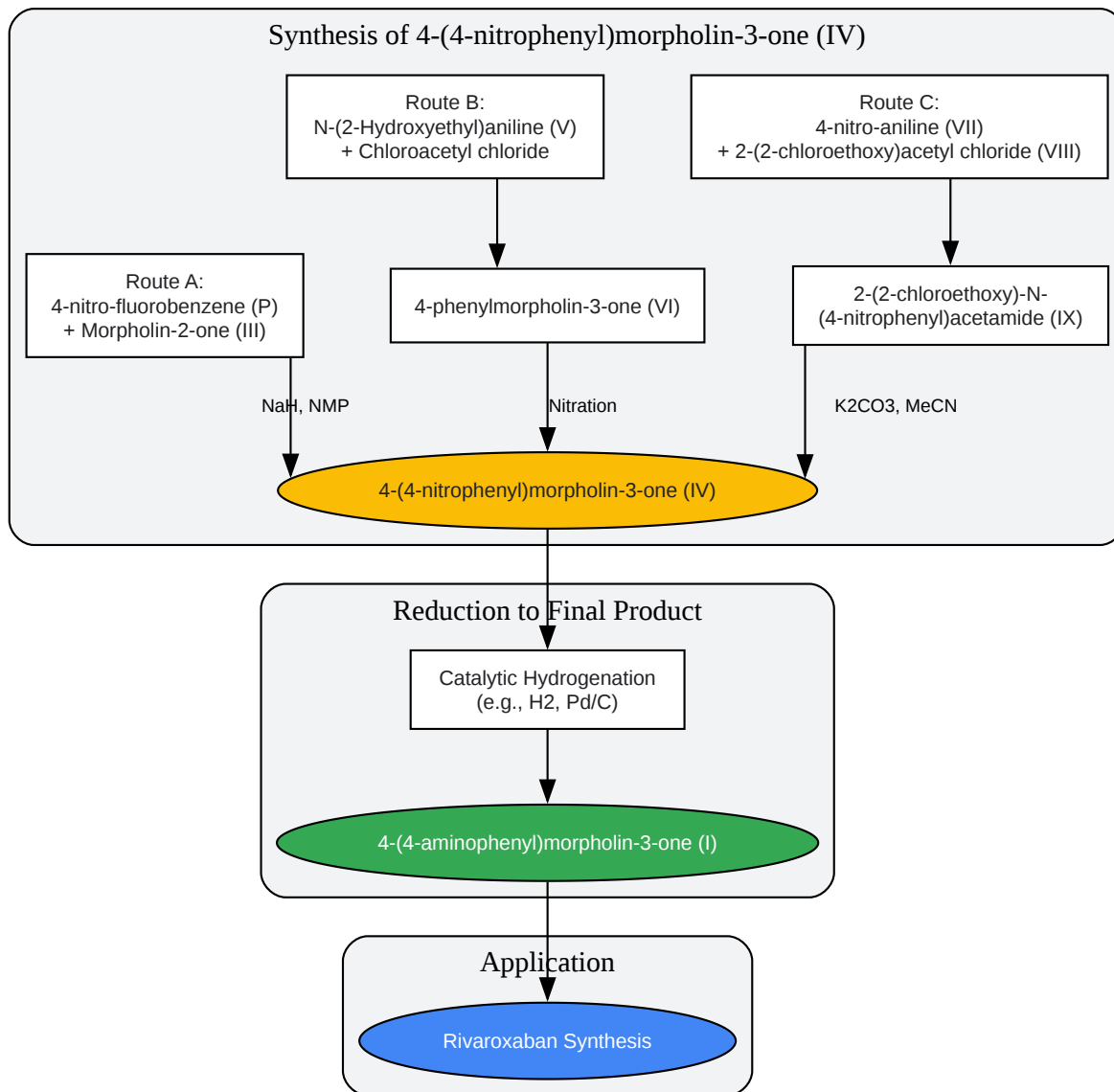
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)morpholin-3-one is a critical chemical intermediate, most notably in the synthesis of Rivaroxaban, an orally active direct factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic diseases.^{[1][2]} Its molecular formula is $C_{10}H_{12}N_2O_2$, with a molecular weight of 192.21 g/mol.^{[3][4]} The compound typically appears as a white to off-white crystalline powder with a melting point between 171.0 and 175.0 °C.^[2] This document provides detailed experimental procedures for the synthesis of **4-(4-aminophenyl)morpholin-3-one**, focusing on the common synthetic route involving the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.

Synthetic Pathways Overview

The synthesis of **4-(4-aminophenyl)morpholin-3-one** is primarily achieved through a two-stage process: first, the synthesis of the intermediate 4-(4-nitrophenyl)morpholin-3-one, followed by the reduction of the nitro group to an amine. Several routes exist for the synthesis of the nitro intermediate, with varying yields and industrial scalability. The subsequent reduction is typically a high-yield catalytic hydrogenation step.



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Caption: Synthetic workflow for **4-(4-aminophenyl)morpholin-3-one** and its application.

Part 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one (Intermediate)

Several methods for synthesizing the key nitro intermediate have been reported. The choice of method often depends on factors like starting material availability, cost, safety, and scalability.

Table 1: Comparison of Synthetic Routes to 4-(4-nitrophenyl)morpholin-3-one

Route	Starting Materials	Key Reagents/Conditions	Reported Overall Yield	Notes	Reference
A	4-nitro-fluorobenzene, morpholin-2-one	Sodium hydride, N-methyl-pyrrolidone	< 7%	Not advisable for industrial scale due to low yield.	[5]
B	N-(2-Hydroxyethyl) aniline, chloroacetyl chloride	Nitration (H ₂ SO ₄ , HNO ₃)	52%	The nitration step can be problematic and requires special equipment for industrial scale.	[5][6]
C	4-nitro-aniline, 2-(2-chloroethoxy) acetyl chloride	Toluene, then Potassium carbonate in acetonitrile	Not specified	A multi-step process involving acylation followed by ring-closure.	[5]

Part 2: Reduction of 4-(4-nitrophenyl)morpholin-3-one

The reduction of the nitro group of 4-(4-nitrophenyl)morpholin-3-one to form the desired amine is a crucial and generally high-yielding step. Catalytic hydrogenation is the most common and efficient method.

Table 2: Comparison of Reduction Conditions for 4-(4-nitrophenyl)morpholin-3-one

Catalyst	Solvent	Temperature (°C)	Hydrogen Pressure	Yield	Reference
Palladium on Carbon	Tetrahydrofuran	70	Not specified	37.6%	[7]
Palladium on Carbon (5%)	Ethanol	80	5 bar	93%	[6]
Palladium on Carbon (5%)	Water	90	8 bar	94%	[7]
Palladium on Carbon	Ethanol	60	0.4 MPa (~4 bar)	97.8%	[8]
Palladium on Carbon	Aqueous Acetic Acid	20-30	1 bar	Not specified	[5]
G-Cat	Ethyl Acetate / Water	65-70	Not specified	Not specified	[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one via Catalytic Hydrogenation in Ethanol

This protocol is based on an improved method that results in excellent yield and high purity.[6]

Materials:

- 4-(4-nitrophenyl)-3-morpholinone (60 g, 0.27 mol)
- Ethanol (480 g)

- Palladium on activated carbon (5%) (3 g)
- Hydrogen gas
- Water

Equipment:

- Autoclave or suitable pressure reactor (e.g., Parr apparatus)
- Heating and stirring apparatus
- Filtration apparatus
- Rotary evaporator

Procedure:

- Suspend 60 g of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol in a pressure reactor.
- Add 3 g of 5% palladium on activated carbon to the suspension.
- Seal the reactor and purge with hydrogen gas.
- Heat the mixture to 80°C and pressurize with hydrogen to 5 bar.
- Maintain stirring at these conditions for one hour. The reaction is typically complete within this time.^[6]
- After the reaction, cool the mixture and carefully vent the reactor.
- To the resulting suspension, add 80 g of ethanol and 270 g of water.
- Heat the mixture to 40°C and filter off the catalyst.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dry the remaining solid at 50°C under reduced pressure to a constant weight.

- The expected yield is approximately 48.4 g (93% of theoretical) of a white to slightly reddish-colored solid.^[6]

Protocol 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one via Catalytic Hydrogenation in Water

This protocol offers an alternative using water as the solvent.^[7]

Materials:

- 4-(4-nitrophenyl)-morpholin-3-one (6.7 g)
- Water (60 g)
- Palladium on activated charcoal (5%) (340 mg)
- Hydrogen gas
- Ethyl acetate (100 ml)

Equipment:

- Parr pressure apparatus or similar
- Heating and stirring apparatus
- Filtration apparatus

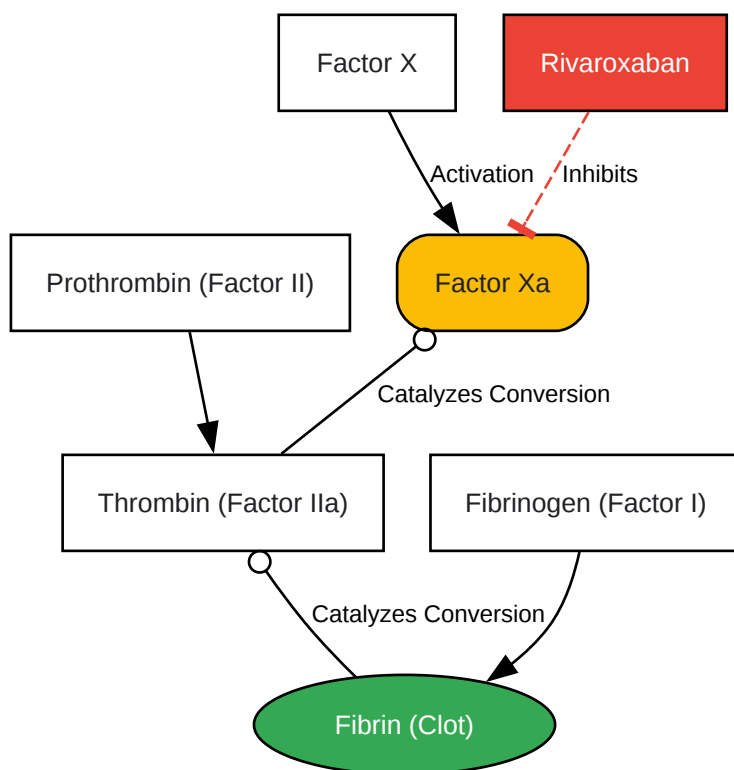
Procedure:

- Suspend 6.7 g of 4-(4-nitrophenyl)-morpholin-3-one in 60 g of water in a Parr pressure apparatus.
- Add 340 mg of a 5% palladium on activated charcoal preparation.
- Seal the apparatus, stir the mixture, and heat to 90°C.
- Apply a hydrogen pressure of 8 bar.

- Monitor the reaction progress; it is typically complete in 1.5 to 2 hours.[7]
- Once the reaction is complete, cool the mixture to room temperature and depressurize the apparatus.
- Mix the resulting suspension with 100 ml of ethyl acetate for workup.
- Further purification steps may involve filtration and crystallization to yield the final product. A yield of 5.4 g (94%) has been reported for this method.[7]

Application in Drug Synthesis: Rivaroxaban

4-(4-Aminophenyl)morpholin-3-one is a key intermediate for the synthesis of Rivaroxaban, a direct Factor Xa inhibitor.[1] Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin. By inhibiting Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots.



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Caption: Simplified blood coagulation cascade showing the inhibitory action of Rivaroxaban on Factor Xa.

The synthesis of Rivaroxaban involves the reaction of **4-(4-aminophenyl)morpholin-3-one** with other precursors to construct the final complex molecule. The purity and quality of the **4-(4-aminophenyl)morpholin-3-one** intermediate are therefore paramount for the efficacy and safety of the final drug product.[2]

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- To cite this document: BenchChem. [Experimental procedures for 4-(4-Aminophenyl)morpholin-3-one reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139978#experimental-procedures-for-4-4-aminophenyl-morpholin-3-one-reactions]

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